Topotecan hydrochloride hydrate
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Overview
Description
Topotecan hydrochloride hydrate is a chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer . It is a synthetic, water-soluble analog of the natural compound camptothecin, which is derived from the Camptotheca acuminata tree . This compound functions as a topoisomerase I inhibitor, interfering with DNA replication and transcription in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Topotecan hydrochloride hydrate is synthesized from camptothecin through a series of chemical reactions. The process involves the modification of camptothecin’s structure to enhance its solubility and therapeutic efficacy. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin molecule.
Dimethylaminomethylation: Addition of a dimethylaminomethyl group to improve water solubility.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) for purification and quality control . The process ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Topotecan hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of topotecan with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Topotecan hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the identification and analysis of inhibitors in various chemical reactions.
Biology: Employed in apoptosis assays to study cell death mechanisms.
Medicine: Utilized in clinical trials for the treatment of different cancers, including ovarian, lung, and cervical cancers
Industry: Applied in the pharmaceutical industry for the development of new chemotherapeutic agents.
Mechanism of Action
Topotecan hydrochloride hydrate is compared with other topoisomerase I inhibitors, such as irinotecan hydrochloride and camptothecin . While all these compounds share a similar mechanism of action, this compound is unique due to its water solubility and enhanced stability . This makes it more suitable for clinical use and easier to administer.
Comparison with Similar Compounds
- Irinotecan hydrochloride
- Camptothecin
- Etoposide
- Doxorubicin hydrochloride
Topotecan hydrochloride hydrate stands out for its improved pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of chemotherapeutic agents.
Properties
Molecular Formula |
C23H26ClN3O6 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrate;hydrochloride |
InChI |
InChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1 |
InChI Key |
XVYBIGDRQOMVJX-IFUPQEAVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
Origin of Product |
United States |
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